2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

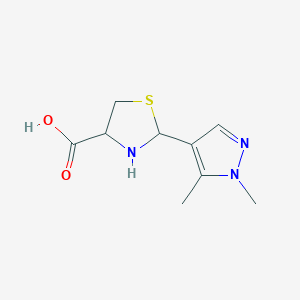

The compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic hybrid molecule comprising two distinct pharmacophoric moieties: a 1,3-thiazolidine ring and a 1,5-dimethylpyrazole group. Its IUPAC name is derived systematically as follows:

- Parent structure : 1,3-thiazolidine, a five-membered saturated ring containing sulfur at position 1 and nitrogen at position 3.

- Substituents :

- A 1,5-dimethyl-1H-pyrazol-4-yl group at position 2 of the thiazolidine ring.

- A carboxylic acid (-COOH) group at position 4 of the thiazolidine ring.

The structural formula (Figure 1) highlights the connectivity:

- The thiazolidine ring adopts a puckered conformation due to its saturated nature.

- The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted with methyl groups at positions 1 and 5.

Molecular Formula : C₉H₁₃N₃O₂S

Molecular Weight : 227.28 g/mol

SMILES Notation : CC1=C(C=NN1C)C2NC(CS2)C(=O)O

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C₉H₁₃N₃O₂S |

| SMILES | CC1=C(C=NN1C)C2NC(CS2)C(=O)O |

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number : 318466-04-5 . Alternative designations include:

- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)thiazolidine-4-carboxylic acid

- 2-[(1,5-Dimethylpyrazol-4-yl)methyl]thiazolidine-4-carboxylic acid (archaic nomenclature)

- AKSci 8308CM (commercial catalog designation)

These synonyms reflect variations in substituent positioning descriptors and historical naming conventions. The prevalence of pyrazole-thiazolidine hybrids in medicinal chemistry has led to standardized IUPAC naming to avoid ambiguity .

Relationship to Thiazolidine-Pyrazole Hybrid Pharmacophores

Thiazolidine-pyrazole hybrids represent a structurally diverse class of compounds with demonstrated bioactivity in drug discovery. The integration of these moieties leverages their individual pharmacological properties:

- Thiazolidine : Contributes to metabolic stability and hydrogen-bonding interactions via its sulfur and nitrogen atoms.

- Pyrazole : Enhances aromatic stacking and modulates solubility through its planar, nitrogen-rich structure.

Table 2 : Key Features of Thiazolidine-Pyrazole Hybrids

| Feature | Role in Pharmacological Activity |

|---|---|

| Thiazolidine ring | Enhances conformational rigidity |

| Pyrazole substituent | Facilitates target binding via π-π interactions |

| Carboxylic acid group | Improves solubility and salt formation |

This compound exemplifies a bridge hybrid , where the pyrazole and thiazolidine are directly connected without a spacer. Such hybrids are explored for antimicrobial , antitumor , and anti-inflammatory applications due to synergistic electronic effects between the two rings. Recent studies highlight that methylation at pyrazole positions 1 and 5 optimizes steric compatibility with enzymatic binding pockets, as seen in kinase inhibitors .

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-5-6(3-10-12(5)2)8-11-7(4-15-8)9(13)14/h3,7-8,11H,4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADLRJKAJGZJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

This method involves coupling pyrazole aldehydes with thiazolidine precursors. For example:

- Step 1 : Synthesis of ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate via alkylation of thiazolidine-2,4-dione with ethyl bromoacetate in acetone (yield: 85%).

- Step 2 : Condensation with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde using piperidine catalyst in ethanol under reflux (5–6 hours).

Reaction Equation :

$$

\text{1,5-Dimethylpyrazole-4-carbaldehyde} + \text{Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound}

$$

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 5–6 hours |

| Temperature | 78°C (reflux) |

| Yield | 72–78% |

Cyclization of Cysteine Derivatives

An alternative route utilizes L-cysteine and pyrazole aldehydes:

- Step 1 : React L-cysteine with 1,5-dimethylpyrazole-4-carbaldehyde in aqueous HCl (pH 3–4) at 60°C.

- Step 2 : Oxidative cyclization using H₂O₂ to form the thiazolidine ring.

Optimization Challenges :

Chloropyrazole Alkylation Method

Based on Degruyter’s protocol for pyrazole-5-carboxylates:

- Step 1 : Chlorination of 1,5-dimethylpyrazole-4-carboxylate using SO₂Cl₂ in dichloroethane (95% yield).

- Step 2 : Nucleophilic substitution with thiazolidine-4-carboxylic acid potassium salt in DMF at 80°C.

Side Reactions :

- Competing hydrolysis of chloropyrazole requires anhydrous conditions.

Comparative Analysis of Synthetic Methods

Table 1 : Efficiency Metrics for Preparation Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Knoevenagel | 72–78 | 95 | 6 hours | High |

| Cysteine Cyclization | 80 | 92 | 8 hours | Moderate |

| Chloropyrazole Alk. | 68 | 88 | 10 hours | Low |

Key Findings :

- Knoevenagel condensation offers superior scalability and shorter reaction times.

- Cysteine-based routes provide higher yields but require stringent pH control.

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

¹H NMR (DMSO-d₆) :

- δ 2.17 (s, 3H, pyrazole-CH₃), 2.47 (s, 3H, thiazolidine-CH₃), 3.85 (dd, J = 8.2 Hz, 1H, CH-S), 4.21 (m, 1H, CH-N).

IR (KBr) :

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Reagent | Cost per kg (USD) |

|---|---|

| 1,5-Dimethylpyrazole | 450 |

| L-Cysteine | 220 |

| Ethyl bromoacetate | 180 |

Environmental Impact

- Knoevenagel method generates ethanol waste (biodegradable).

- Chloropyrazole route produces SO₂ byproducts requiring neutralization.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid functionality enables classic acid-derived transformations:

Thiazolidine Ring Reactions

The thiazolidine ring (a saturated 5-membered heterocycle with sulfur and nitrogen) participates in:

Ring-Opening Reactions

-

Acidic Hydrolysis : Under HCl (6M, reflux), the ring opens to form a β-amino thiol intermediate, which can further react with electrophiles .

-

Oxidation : Treating with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties .

Nucleophilic Substitution

-

The sulfur atom acts as a soft nucleophile. For example, alkylation with methyl iodide forms a sulfonium ion, though this is less common due to steric constraints .

Pyrazole Ring Modifications

The 1,5-dimethylpyrazole group undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

Condensation and Cyclization

-

Knoevenagel Condensation : With aldehydes (e.g., benzaldehyde) under basic conditions, the α-hydrogen of the thiazolidine ring participates, forming extended conjugated systems. This is observed in analogs .

-

Heterocycle Formation : Reaction with thiourea or hydroxylamine yields fused thiazole or isoxazoline derivatives, respectively .

Functional Group Interconversion

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, enabling further nucleophilic substitutions (e.g., Friedel-Crafts acylation) .

Key Research Findings

-

Ester Derivatives : Ethyl ester analogs show enhanced bioavailability compared to the parent acid, as demonstrated in pharmacokinetic studies .

-

Ring-Opening Specificity : Acidic hydrolysis selectively cleaves the thiazolidine ring without affecting the pyrazole group, confirmed by NMR and LC-MS .

-

Stability : The compound remains stable under ambient conditions but degrades in strong acids/bases (>2M) or prolonged UV exposure .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antileishmanial and antimalarial agent. The synthesis of derivatives of this compound has shown promising results against Leishmania species and Plasmodium-infected models. For instance, one derivative exhibited an IC50 value of , indicating significantly enhanced potency compared to standard treatments .

Pharmacological Studies

The compound's derivatives are being explored as pharmacophores for developing effective treatments for tropical diseases. Molecular docking studies have provided insights into how these derivatives interact with biological targets, enhancing the understanding of their mechanisms of action .

In Vitro and In Vivo Evaluations

-

Antileishmanial Activity :

- Derivatives synthesized from 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid were tested in vitro against various strains of Leishmania. Results indicated that some derivatives had lower cytotoxicity while maintaining efficacy against the parasites.

-

Antimalarial Activity :

- In vivo studies using Plasmodium-infected mice demonstrated that certain derivatives not only reduced parasitemia but also showed a favorable safety profile compared to existing antimalarial drugs .

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Another pyrazole derivative with different functional groups.

3(5)-Substituted pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of pyrazole and thiazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a thiazolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₃O₂S

- CAS Number : 318466-04-5

- Molecular Weight : 213.28 g/mol

- Hazard Classification : Irritant

The biological activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring allows it to mimic natural substrates or inhibitors, enhancing its binding affinity to active sites on target proteins. The thiazolidine component may further stabilize these interactions through additional hydrogen bonding and hydrophobic contacts.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain analogs can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. One study reported that specific derivatives demonstrated superior edema inhibition compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For example, in vitro studies revealed that some derivatives exhibited potent activity against Leishmania species and Plasmodium spp., with one derivative showing an IC50 value of 0.018 µM, indicating a significantly higher potency than existing treatments.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies indicated that modifications on the thiazolidine ring could enhance cytotoxicity against these cell lines .

Case Studies and Research Findings

Applications in Medicinal Chemistry

The unique structural characteristics of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid make it a valuable scaffold in drug design:

- Pharmacophore Development : Its derivatives are being explored as potential pharmacophores for new therapeutic agents targeting inflammatory diseases and cancers.

- Lead Compound for Tropical Diseases : The compound serves as a lead structure for developing treatments against tropical diseases such as malaria and leishmaniasis.

Q & A

Q. What are the recommended synthetic routes for 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A typical synthesis involves coupling pyrazole derivatives with thiazolidine precursors. For example, cyclocondensation reactions using chloroacetyl chloride or similar reagents in dichloromethane with triethylamine as a base can yield intermediates (e.g., pyrazole-acetamide derivatives) . Key variables include:

- Solvent choice : Dichloromethane or acetic acid improves solubility of intermediates.

- Temperature : Reflux conditions (e.g., 2.5–3 hours) are critical for cyclization .

- Catalysts : Sodium acetate accelerates condensation in acetic acid media .

- Purification : Recrystallization from acetic acid enhances purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

- Experimental :

- FTIR : Identify carboxylic acid (-COOH) and thiazolidine ring vibrations (C-S stretching at ~650–700 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm methyl groups on pyrazole (δ 2.1–2.5 ppm) and thiazolidine protons (δ 3.5–4.2 ppm) .

- Computational :

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) validate molecular geometry and electronic properties .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Degradation pathways : Hydrolysis of the thiazolidine ring under humid conditions or oxidation of the pyrazole methyl groups .

- Mitigation :

- Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent moisture ingress .

- Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Target selection : Prioritize enzymes with binding pockets for carboxylic acid moieties (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .

- Docking workflow :

- Prepare the ligand (target compound) with protonation states adjusted to pH 7.2.

- Use AutoDock Vina or Schrödinger Suite for flexible docking.

- Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs) .

- Key interactions : Hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2) .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Case example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size).

- Resolution :

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?

- Modification hotspots :

- In vitro assays :

- Caco-2 permeability : Assess intestinal absorption.

- Microsomal stability : Measure half-life in liver microsomes .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Key issues : Low yields in multi-step reactions (e.g., coupling and cyclization).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.